(4-methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone
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Description
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C14H22N4OS2 and its molecular weight is 326.48. The purity is usually 95%.
BenchChem offers high-quality (4-methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Thiadiazole derivatives are synthesized for various applications, including as intermediates in the production of dyes and pharmaceuticals. For instance, N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives were synthesized and assessed for their dyeing performance on nylon fabric, highlighting their utility in material science and textile engineering (Malik et al., 2018). This synthesis process demonstrates the versatility of thiadiazole derivatives in creating new materials with desired properties.
Molecular Aggregation and Photophysical Studies
Research on thiadiazole derivatives also extends to the study of molecular aggregation and its photophysical implications. For example, spectroscopic studies have revealed how solvent effects influence molecular aggregation and fluorescence in thiadiazole compounds (Matwijczuk et al., 2016). These findings are crucial for the development of new optical materials and sensors, showcasing the compound's potential in photophysical research.
Pharmaceutical Research
In the pharmaceutical domain, thiadiazole derivatives have been investigated for their anticancer properties. A novel naphthyridine derivative, including thiadiazole units, showed promising anticancer activity in human melanoma cell lines by inducing both necroptosis and apoptosis (Kong et al., 2018). This dual mode of action offers insights into developing new therapeutic strategies against cancer, highlighting the compound's significance in medicinal chemistry.
Antimicrobial Agents
Further expanding on the compound's pharmaceutical applications, thiadiazole derivatives have been synthesized with antimicrobial properties. For example, formazans derived from Mannich base of thiadiazole showed moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). This research underscores the potential of thiadiazole derivatives in developing new antimicrobial agents.
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS2/c1-11-13(21-16-15-11)14(19)18-6-2-5-17(7-8-18)12-3-9-20-10-4-12/h12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWGPYNIPHYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone |
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